REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:16])[CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][CH:8]=1>C(O)C.[Pd]>[CH3:16][N:2]([CH3:1])[CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:8]=[CH:9][C:10]([NH2:13])=[CH:11][CH:12]=1
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Name
|
|
Quantity
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4.4 g
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Type
|
reactant
|
Smiles
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CN(CCCOC1=CC=C(C=C1)[N+](=O)[O-])C
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
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0.4 g
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Type
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catalyst
|
Smiles
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[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
FILTRATION
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Details
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The catalyst was filtered off
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Type
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CUSTOM
|
Details
|
the solvent removed under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
CN(CCCOC1=CC=C(N)C=C1)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |